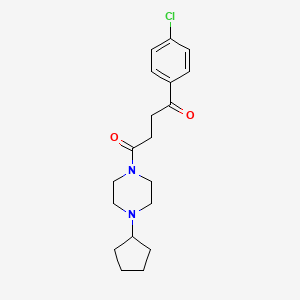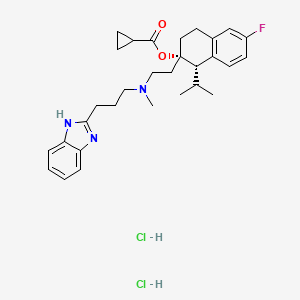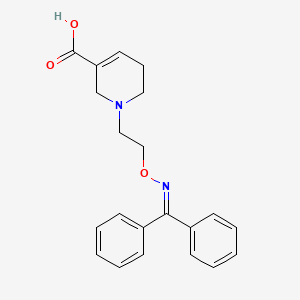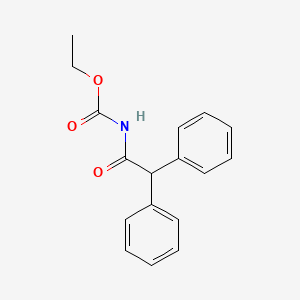
Diphenylacetyl-carbamic acid ethyl ester
概要
説明
Diphenylacetyl-carbamic acid ethyl ester is a type of ester. Esters are derived from carboxylic acids where the hydrogen in the -COOH group is replaced by a hydrocarbon group . This could be an alkyl group like methyl or ethyl, or one containing a benzene ring such as a phenyl or benzyl group .
Synthesis Analysis
The synthesis of esters like Diphenylacetyl-carbamic acid ethyl ester often involves the process of transesterification . This process is a useful transformation in organic synthesis and has been used for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production .Molecular Structure Analysis
The molecular structure of esters, including Diphenylacetyl-carbamic acid ethyl ester, features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Chemical Reactions Analysis
Esters undergo a variety of chemical reactions. One common reaction is hydrolysis, which involves the breaking of the ester bond by water . This reaction is typically catalyzed by an acid or a base .Physical And Chemical Properties Analysis
Esters are polar molecules but do not have a hydrogen atom attached directly to an oxygen atom. As a result, they cannot engage in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .科学的研究の応用
Food and Beverage Safety
Ethyl carbamate occurs naturally in many fermented foods and beverages. It is present at low levels, ranging from ng/L to mg/L. However, its genotoxic and carcinogenic properties raise health concerns. Studies have shown that ethyl carbamate is harmful to species such as mice, rats, hamsters, and monkeys . The World Health Organization’s International Agency for Research on Cancer (IARC) classifies it as a group 2A carcinogen, “probably carcinogenic to humans” . Alcoholic beverages, especially distillated spirits, can contain significant levels of ethyl carbamate. Researchers continue to explore methods to reduce its presence in food products.
Biomedical Applications
Historically, ethyl carbamate was used as an antineoplastic agent and for other medicinal purposes. However, this application ceased after its carcinogenic properties were discovered in 1943 . Despite its past use, current research focuses on safer alternatives for medical treatments.
Analytical Chemistry
Ethyl carbamate detection and quantification are essential in food safety and environmental monitoring. Analytical methods, such as gas chromatography coupled with mass spectrometry (GC–MS or GC–MS–MS), allow precise measurement of ethyl carbamate levels in various matrices. High-performance liquid chromatography (HPLC) and spectroscopic techniques (e.g., infrared spectroscopy) also contribute to accurate analysis .
Environmental Impact and Remediation
Ethyl carbamate is a concern in industrial processes, especially those involving fermentation or cyanide-containing compounds. Scientists investigate ways to minimize its formation during production. Enzymatic, physical, or chemical methods can reduce ethyl carbamate precursors, contributing to safer food and beverage production .
作用機序
Target of Action
Diphenylacetyl-carbamic acid ethyl ester is a positive allosteric modulator of the metabotropic glutamate receptor subtype 1 (mGlu1) . mGlu1 is a G-protein coupled receptor (GPCR) that plays a crucial role in the central nervous system and is considered a viable therapeutic target for treating numerous central nervous system disorders .
Mode of Action
This binding can enhance or inhibit the receptor’s response to glutamate. In the case of Diphenylacetyl-carbamic acid ethyl ester, it enhances the receptor’s response, thus it is classified as a positive allosteric modulator .
Biochemical Pathways
The activation of mGlu1 by Diphenylacetyl-carbamic acid ethyl ester can lead to various downstream effects. For instance, it can potentiate glutamate-induced calcium release . It can also activate ERK1/2 phosphorylation in the absence of exogenously added glutamate . These biochemical pathways play a significant role in neuronal communication and plasticity.
Pharmacokinetics
Its solubility in various solvents such as dmf, dmso, and ethanol has been reported . These properties can influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The activation of mGlu1 by Diphenylacetyl-carbamic acid ethyl ester can lead to a variety of cellular effects. For instance, it can potentiate glutamate-induced calcium release, which can trigger various intracellular signaling pathways . It can also activate ERK1/2 phosphorylation, which plays a key role in various cellular processes such as cell growth and differentiation .
Action Environment
The action of Diphenylacetyl-carbamic acid ethyl ester can be influenced by various environmental factors. For instance, the presence of other allosteric modulators can affect its action . Furthermore, its stability and efficacy can be influenced by factors such as pH and temperature.
将来の方向性
特性
IUPAC Name |
ethyl N-(2,2-diphenylacetyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-2-21-17(20)18-16(19)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSZPWZFQHSKLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701028585 | |
| Record name | Ethyl (diphenylacetyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701028585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenylacetyl-carbamic acid ethyl ester | |
CAS RN |
302841-86-7 | |
| Record name | Ethyl N-(2,2-diphenylacetyl)carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0302841867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (diphenylacetyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701028585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL N-(2,2-DIPHENYLACETYL)CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4LS35GV3Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

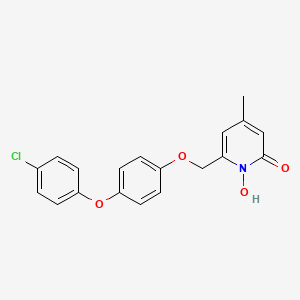
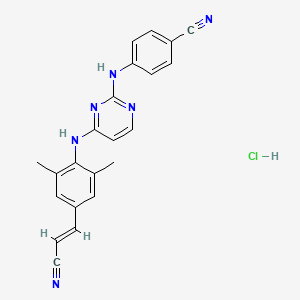
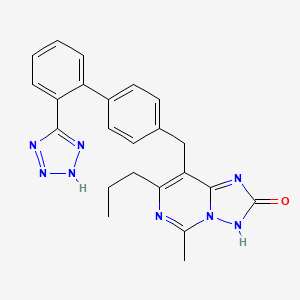
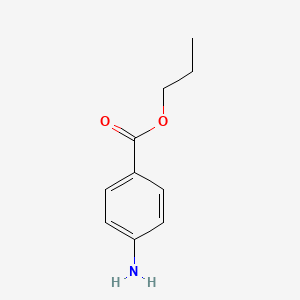


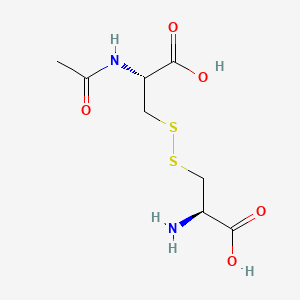
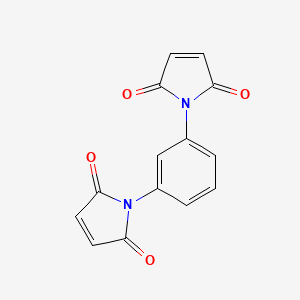
![8-[4-(3-Phenylprop-2-ynoxy)-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B1679353.png)
![8-[4-[3-[3-[3-[[4-(1-Azabicyclo[2.2.2]octan-8-yl)-1,2,5-thiadiazol-3-yl]oxy]prop-1-ynyl]phenyl]prop-2-ynoxy]-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B1679355.png)

